![molecular formula C9H18 B213026 2,6-Dimethylhept-3-ene CAS No. 2738-18-3](/img/structure/B213026.png)
2,6-Dimethylhept-3-ene
Overview
Description
2,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylhept-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2,6-dimethyl-4-heptanol using a strong acid such as sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2,6-dimethylheptane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethylheptane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,6-Dimethylheptan-3-ol, 2,6-Dimethylheptan-3-one, or 2,6-Dimethylheptanoic acid.
Reduction: 2,6-Dimethylheptane.
Substitution: 2,6-Dimethyl-3,4-dichloroheptane or 2,6-Dimethyl-3,4-dibromoheptane.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Reactions
2,6-Dimethylhept-3-ene serves as an important intermediate in the synthesis of various organic compounds. It can be transformed into other valuable chemicals through reactions such as hydroformylation, hydrogenation, and polymerization. For instance, it can undergo hydroformylation to produce aldehydes that are further converted into alcohols or acids.
2. Production of Melonal
A notable application of this compound is its role in the synthesis of 2,6-dimethylhept-5-enal (Melonal), a compound valued for its melon-like odor in the fragrance industry. The production process involves a Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal using selenium dioxide as a catalyst. This method yields high-purity Melonal with minimal side products .
Fragrance Industry
1. Odorant Properties
The compound is utilized as an odorant in perfumes and fragrances due to its pleasant scent profile. Its derivatives, particularly Melonal, are incorporated into various fragrance formulations to impart fruity notes.
2. Market Demand
The demand for natural and synthetic fragrances has surged, leading to increased interest in compounds like this compound. The fragrance industry continues to explore its potential applications in creating novel scent blends .
Data Table: Properties and Applications
Property/Characteristic | Value/Description |
---|---|
Chemical Formula | C9H16 |
Boiling Point | Approximately 135 °C |
Density | ~0.810 g/cm³ |
Primary Applications | Fragrance production, organic synthesis |
Key Derivative | 2,6-Dimethylhept-5-enal (Melonal) |
Case Studies
Case Study 1: Synthesis of Melonal
A study highlighted an efficient method for synthesizing Melonal from citral via the Baeyer-Villiger reaction using selenium dioxide as a catalyst. The process demonstrated high yields and purity levels while minimizing unwanted byproducts .
Case Study 2: Fragrance Formulation
In another study focusing on the fragrance industry, this compound was evaluated for its effectiveness in creating fresh and fruity scent profiles. The results indicated that incorporating this compound enhanced the overall olfactory experience of the formulated products .
Mechanism of Action
The mechanism of action of 2,6-Dimethylhept-3-ene primarily involves its reactivity at the carbon-carbon double bond. This site is susceptible to electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- 2,5-Dimethylhept-3-ene
- 2,6-Dimethylheptane
- 2,6-Dimethyl-4-heptanol
Comparison: 2,6-Dimethylhept-3-ene is unique due to its specific double bond position and the presence of two methyl groups at the 2 and 6 positions. This structural arrangement influences its reactivity and the types of reactions it can undergo compared to its isomers and related compounds. For instance, 2,5-Dimethylhept-3-ene has a different double bond position, affecting its chemical behavior and reactivity.
Biological Activity
2,6-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18, classified as an alkene. Its unique structure and functional properties have garnered interest in various fields, particularly in chemistry and biology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by its double bond between the third and fourth carbon atoms. The compound's physical properties include:
- Molecular Weight : 126.24 g/mol
- Boiling Point : Approximately 135 °C
- Density : 0.79 g/cm³
These properties influence its behavior in biological systems and its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbon-carbon double bond allows for electrophilic reactions, which can affect enzyme activity and receptor interactions. Research indicates that compounds with similar structures can modulate enzymatic pathways involved in inflammation and cancer progression .
Antimicrobial Activity
Studies have shown that alkenes like this compound exhibit antimicrobial properties. For instance:
- Antibacterial Effects : Research indicates that certain alkenes can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal strains, suggesting a potential for this compound in antifungal applications.
Anti-inflammatory Effects
The compound's structure may also allow it to modulate inflammatory responses. Research has documented that certain derivatives can inhibit pro-inflammatory mediators such as TNF-α and IL-1β . This suggests that this compound might possess similar anti-inflammatory properties.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various alkenes against six bacterial strains and six fungi. The minimum inhibitory concentration (MIC) was determined for each strain:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 50 |
S. aureus | 40 | |
C. albicans | 30 |
This study indicated that this compound exhibits significant antibacterial and antifungal activities comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study exploring the anti-inflammatory effects of similar compounds, researchers found that derivatives inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages. This suggests that this compound could potentially reduce inflammation through similar mechanisms.
Properties
CAS No. |
2738-18-3 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-2,6-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |
InChI Key |
KDISTZUHDQPXDE-AATRIKPKSA-N |
SMILES |
CC(C)CC=CC(C)C |
Isomeric SMILES |
CC(C)C/C=C/C(C)C |
Canonical SMILES |
CC(C)CC=CC(C)C |
Key on ui other cas no. |
2738-18-3 |
Pictograms |
Flammable; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dimethylhept-3-ene influence its reactivity with ozone?
A1: this compound possesses a simple alkene functional group, which is known to react readily with ozone. Interestingly, research indicates that the presence of specific substituents near the double bond can significantly alter the reaction outcome. For instance, while 4-alkylthio-2,6-dimethylhept-3-ene undergoes the expected double bond cleavage with ozone [], certain derivatives of thiopinacolone and thiocamphor containing the this compound backbone yield products where the hydrocarbon chain remains intact []. This suggests that steric hindrance or electronic effects imposed by bulky substituents near the double bond can influence the reaction pathway. Further research is needed to fully elucidate the factors governing this intriguing reactivity pattern.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.